Journal Name:Metal Science and Heat Treatment
Journal ISSN:0026-0673
IF:0.566
Journal Website:http://link.springer.com/journal/11041
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:130
Publishing Cycle:Bimonthly
OA or Not:Not
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-23 , DOI: 10.1007/s11694-023-01993-7
Kefir grain is a group of microorganisms in symbiosis, mainly yeasts and lactic acid bacteria (LAB), which stands out as a carrier of functional components and suitable option for enrichment. In present study, kefir as a functional beverage including purslane (Portulaca oleracea L.) seed oil at the different levels (0, 0.5, 1 and 1.5%) is produced. A reduction in pH and elevated acidity were detected significantly in all treatments during 1, 7, 14 and 21 days of shelf life. The higher concentration of seed oil induced more antioxidant capacity and total phenolic content. The elevated survival and activity of LAB were found by adding Portulaca oleracea L. seed oil; however, a reverse trend was observed on extended shelf life. The highest and lowest percentages of hydrophobicity are related to population for Lactobacillus spp. and Bifidiobacterium spp. isolated from treatment containing 1% Portulaca oleracea L. seed oil (72.4%) and control (35.1%) on the 1st and 21st day of shelf life, respectively. The sensory assessment outlined that panelists assigned the closest score to treatment with 0.5% of seed oil in contrast to control. Portulaca oleracea L. seed oil was extracted and fatty acid profiles were assessed by gas chromatography technique, which detected more concentration in treatment including 1.5% Portulaca oleracea L. seed oil compared to others. Also, fermentation procedure increased the conjugated linoleic acid in oil presence; as a conclusion, the potential application of enrichment kefir beverage has attracted intense attention for production in food industry.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-24 , DOI: 10.1007/s11694-023-02047-8
AbstractThis study aim sustainable utilization of apple juice and shellfish industry waste for development of biodegradable and edible packaging material for its application as a consumable wrapping around the food, which reduces waste. Chitosan (CS) and pectin (P) are extensively used polysaccharides for the development of edible packaging. However, in their pristine forms, both films lack thermo-mechanical properties. To improve these properties and to get a desirable film for use in food packaging materials, CS and P have been blended in selected ratios of concentration such as CS/P (1:1), CS/P (1:2), CS/P (1:3), and CS/P (1:4). As the proportion of pectin concentration increases the rheological measurements of film-forming solutions displayed distinct shear-thinning behavior. The optical and mechanical characteristics (η*) of the blend, in particular the transparency value, tensile strength (TS), and elongation at break, are significantly impacted by the addition of pectin. The tortuosity of the diffusive path was also increased by the mixing of P and CS, which enhanced the moisture barrier property. The mechanical and barrier properties of the films including the TS and water vapor transmission rate of films were increased from 5.08 to 8.65 g MPa and 28.55 to 58.20 g/h m2, respectively. Through measurements of Fourier transform infrared spectroscopy and X-ray diffraction analysis, two polysaccharide’s interaction and compatibility were shown, while SEM and AFM measurements allowed for the visualization of porous structure and changes in the topography of the blended films.Graphical abstract
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-21 , DOI: 10.1007/s11694-023-02066-5
This study aimed to investigate HPLC-DAD based chemical compositions, total phenolic compounds, antioxidant, enzyme inhibition and anti-cancer activities of three edible mushrooms: Clavariadelphus truncatus Donk, Craterellus tubaeformis (Fr.) Quél. and Hygrophorus pudorinus (Fr.) Fr. p-Hydroxy benzoic acid was specified as the main compound in C. truncatus methanol extract (67.40 ± 0.18 µg/g), trans-aconitic acid in C. tubaeformis water extract (129.50 ± 0.11 µg/g), fumaric acid in other mushroom extracts (138.80 ± 0.25–203.40 ± 0.36 µg/g). C. truncatus methanol extract (DPPH•: IC50: 133.99 ± 0.30 µg/mL; ABTS•+: IC50: 120.95 ± 0.93 µg/mL; CUPRAC: A0.50: 108.10 ± 0.42 µg/mL; PRAP: A0.50: 116.81 ± 1.18 µg/mL; metal chelating: IC50: 143.18 ± 0.22 µg/mL) was the most active in antioxidant activity with the highest level of total phenolic compounds (29.18 ± 0.70 µg GAEs/mg extract). When C. tubaeformis water extract (42.13 ± 0.51%) was the highest active in AChE inhibition activity, C. tubaeformis hexane extract (29.14 ± 0.04%) was the highest active in BChE inhibition activity at 200 µg/mL. All hexane extracts displayed the high inhibition on α-amylase (47.82 ± 1.16–81.06 ± 0.54% inhibition at 0.50 mg/mL) and α-glucosidase (IC50: 0.11 ± 0.01–0.13 ± 0.02 mg/mL). C. truncatus water (IC50: 36.19 ± 0.95 µg/mL) and C. tubaeformis methanol (IC50: 48.26 ± 0.51 µg/mL) extracts indicated the highest anti-cancer activity on HT-29. Also, C. tubaeformis methanol extract (IC50: 68.93 ± 0.87 µg/mL) was also found to be best anti-cancer active in HeLa. Also, the significant correlation was observed between the chemical compounds and bioactivities. This research affords a scientific basis for the exploration of novel and natural antioxidant, enzyme inhibition and anti-cancer sources with the chemical contents. All studied mushrooms could be used in food, pharmaceutical, and cosmetic applications.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-12 , DOI: 10.1007/s11694-023-02002-7
The antioxidative capacity of food is a crucial functional indicator. Conventional methods for measuring antioxidative capacity involve complicated reagents and tedious procedures. In this study, an electrochemical gas-generating technique was proposed for the rapid evaluation of antioxidative activity in liquid food. Dopamine-modified graphene was utilized for surface modification of the battery. DNA damage was employed to evaluate the differences in antioxidative capacity among various samples. Three different varieties of wine were compared for their antioxidative activity. The proposed electrochemical sensing strategy was highly effective in testing the antioxidative activity of the three types of wine. The results demonstrated that the antioxidative activity of the three types of wine was ranked as follows: Cabernet Gernischt > Cabernet Sauvignon > Syrah. Additionally, the proposed electrochemical sensor exhibited excellent stability and reproducibility.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-15 , DOI: 10.1007/s11694-023-01972-y
Nowadays, atropine has been highlighted because of its anticholinergic effect and contamination in foodstuffs, and therefore, using an accurate and sensitive method for its determination is crucial in human health and food safety. In this study, a novel spectrophotometric method was suggested for the swift quantification of atropine. The proposed method was based on the formation of red ion-pair complexes between the drugs and the cyanidin reagent extracted from red cabbage (RC). In this regard, the effect of pH, time, and temperature was explored and optimized. According to the results, atropine determining was shown the best performance in pH 2 at room temperature in 30 min. In addition, this method revealed linear responses from 10 nM to 1 µM of atropine with limit of detection (LOD) value of 0.0019 µM. Also, the selectivity value of this method was investigated in the presence of some drugs with the same structure and some common species as interferences. The results verified no interference in atropine determination, as well as, the results obtained from repeatability (RSD ⁓ 2.56) of this method were acceptable. Moreover, the applicability of this method was tested in buckwheat and atropine sulfate as food and pharmaceutical real sample, respectively. Real sample analysis was carried out with the standard addition method and the recovery percentages (96.54–104.87%) witnessed the high capability of this method in atropine determination.Graphical abstract
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-06 , DOI: 10.1007/s11694-023-02039-8
The study was aimed to investigate the effect of ultrasound on the functional and structural properties of Parkia timoriana seed protein. The study also aimed to standardise the ultrasound extraction process. The P. timoriana seed protein was extracted in an alkaline medium using ultrasonication. The extraction process was standardized using an artificial neural network (ANN) and genetic algorithm. The optimized condition was 21.12 mL/g solvent to solid ratio, pH of 9.25, time 10 min, and power 90 W. The extraction behaviour of protein was well explained by the Peleg model as the determination of coefficient (R2) was 0.98. The solubility, emulsion activity, emulsion stability, foaming capacity and foaming stability of P. timoriana seed protein were increased markedly for ultrasonication. However, the water-holding capacity of the protein decreased after ultrasonication. The thermal stability of the protein was increased as compared to the conventionally extracted protein. However, FTIR and SDS-PAGE illustrated that there was no new bond formation as well as no change in the molecular weight. The present study manifested an approach to extract P. timoriana seed protein with improved physical and functional properties without affecting the bonds and molecular weight.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-12 , DOI: 10.1007/s11694-023-02004-5
Yield and quality of ricotta cheese from concentrated whey is affected by various processing conditions. The present study aims to explore the optimal processing conditions regarding temperature, pH and calcium chloride (CaCl2) concentration for maximum yield of ricotta cheese. Buffalo cheese whey was concentrated by vacuum concentrator at 50 °C resulting in total solids (TS) percentage of 48.62 ± 0.195 and total protein content of 5.64 ± 0.043 percent. Twenty experiments were performed to optimize the processing conditions like temperature (60–90 °C), pH (3–7) and CaCl2 concentration (2.0–6.0 mM) for maximum yield/recovery of milk constituents from this concentrated whey. Consequently, three best combinations of processing conditions, RCW1 = 90 °C, pH 7, CaCl2 6 mM), RCW2 = (100 °C, pH 5, CaCl2 4 mM) and RCW3 = (75 °C, pH 8.4, CaCl2 4 mM) were selected for ricotta cheese preparation. These cheeses were compared for various physicochemical characteristics during storage of 60 days at 4 ± 2 °C. Yield increases (5.59–10.80%) with increased in temperature (60–90 °C) respectively at the same pH 7.0, however when temperature increased from 60 to 90 °C at the same pH 3.0 the yield increase from 4.19 to 4.90% respectively. It was observed that all three factors affect the yield (%) of ricotta cheese. Temperature and pH had strong effect as compared to CaCl2. The results showed that the ricotta cheese prepared at 100 °C, pH 5 and CaCl2 4 mM resulted the maximum yield, proteins and TS. Significant increase in acidity and non-protein nitrogen was observed during storage. The pH, fat, and lactose contents of ricotta cheese was significantly decreased during storage. However; moisture, ash, protein and TS were non-significant effect during that period.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-27 , DOI: 10.1007/s11694-023-02027-y
This study presents an in-depth analysis of the electrochemical fingerprint spectra of different yeast strains (BV818, L2323, and ExcellenceXR) during the fermentation process of red grape wine. It was found that the electrochemical fingerprint spectra significantly change as fermentation progresses, indicative of molecular breakdown and the generation of electrochemically active small molecules. For instance, the sugar content exhibited a decline over time with BV818 showing the fastest consumption rate. Similarly, CO2 emissions and alcohol concentration showed an increase over time, with BV818 yielding the highest results. The total acidity initially increased and then decreased, while the total phenolic content displayed a trend of initial increase followed by a decrease. Anthocyanin levels dropped rapidly within the first 48 h of fermentation and then stabilized. A significant correlation was observed between the changes in electrochemical fingerprint spectra and the total acid and total phenol content. These findings highlight the potential application of electrochemical fingerprinting for monitoring the wine fermentation process and evaluating the impact of different yeast strains on wine quality and composition. Further research will be focused on a more detailed analysis of changes in related substances and broader applications of this technique in the wine industry.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-29 , DOI: 10.1007/s11694-023-02014-3
Recent trends in the consumption of herbal-based food products suggest that consumers are increasingly seeking out natural, safe, and nutritious goods, and promote the use of herbal-based items for health and illness treatment. Numerous studies have shown that certain combinations of spices and herbs, such as clove, thyme, cinnamon, rosemary, ginger, fennel, anise, licorice, chicory, etc., have nutritional and bioactive benefits and utilized in the form of herbal teas. However, information about herbal tea mixed with bay leaves, is scarce. The purpose of this study was to develop a ginger and stevia-infused herbal tea made from bay leaves as well as to assess the physicochemical and antioxidant capacity of composite tea. Four formulations containing 0.5 g of stevia leaf powder were made using various amounts of bay leaves and ginger. The phytochemical analysis of herbal tea infusion revealed that TB3 had highest TPC, TFC, DPPH activity and FRAP in a value of 132.7 mg GAE/g, 45.017 mg QE/g, 81.277 µg/mL and 0.83 mg TE/g DW, respectively. Atomic absorption spectroscopy (AAS) and Optical emission spectroscopy (OES) showed maximum concentration of Ca, K, Fe and Zn (305.9, 87.11, 66.24 and 14.13 mg/100 g, respectively) in TB3. Color properties were changed directly with increasing the proportion of bay leaves as L* was reduced (76.24–57.38) while a* (0.7–6.46) and b* (19.6–18.74) reduced significantly. Organoleptic profile of TB3 was highly liked by the judges as compared to other composite formulations.
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-27 , DOI: 10.1007/s11694-023-02001-8
Vitamins are a main group that is very much needed by the body. A lack of vitamins in the body causes many diseases and has harmful effects on human health. Therefore, fast-monitoring vitamins are so important in food samples. This research work suggested a new electrochemical-modified electrode (glassy carbon as a working electrode (GCE)) using Pt-doped NiO/SWCNTs as a new catalyst to sensing vitamin B6 in food products and pharmaceutical samples. The Pt-NiO/SWCNTs/GCE showed a high catalytic effect (3.34 times improving in current and 135 mV reducing in potential) on the redox signal of vitamin B6 and was selected as an electroanalytical tool in sensing it. A leaner relation between catalyst current and vitamin B6 concentration was detected in the range of 0.004–220 µM. The detection limit of 1.0 nM was reported for the monitoring of vitamin B6 using Pt-NiO/SWCNTs/GCE as a sensor. Interesting and acceptable results for vitamin B6 measurement in real samples (with a recovery range of 96.9 − 104.3%) have been reported by Pt-NiO/SWCNTs/GCE as a sensor.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | METALLURGY & METALLURGICAL ENGINEERING 冶金工程4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 18 | Science Citation Index Expanded | Not |
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